5-Hydroxy-2,3-dimethoxybenzaldehyde
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Overview
Description
5-Hydroxy-2,3-dimethoxybenzaldehyde, also known as syringaldehyde, is an organic compound with the molecular formula C9H10O4. It is a derivative of benzaldehyde and is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is commonly found in nature, particularly in the lignin of plants, and is known for its distinctive aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Hydroxy-2,3-dimethoxybenzaldehyde can be synthesized through various methods. One common approach involves the formylation of 1,4-dimethoxybenzene using hydrogen cyanide or zinc cyanide under acidic conditions . Another method includes the alkylation of 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate . These reactions typically require the use of metal hydroxides and suitable solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of anethole to anisaldehyde, followed by a Baeyer-Villiger oxidation reaction with performic or peracetic acid . This method is preferred due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with metal catalysts (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include syringic acid (from oxidation), syringyl alcohol (from reduction), and various substituted benzaldehydes (from substitution reactions) .
Scientific Research Applications
5-Hydroxy-2,3-dimethoxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,3-dimethoxybenzaldehyde involves its ability to disrupt cellular antioxidation systems. This disruption is achieved through redox cycling, which destabilizes cellular redox homeostasis and inhibits microbial growth . The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in fungi .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar in structure but lacks the hydroxyl group at the 5-position.
4-Hydroxy-3,5-dimethoxybenzaldehyde:
Uniqueness
5-Hydroxy-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a redox-active compound and disrupt fungal antioxidation systems sets it apart from other benzaldehyde derivatives .
Properties
CAS No. |
62648-55-9 |
---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
5-hydroxy-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-5,11H,1-2H3 |
InChI Key |
STRSHWWUDUCXMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=O)O |
Origin of Product |
United States |
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